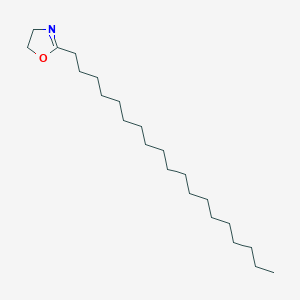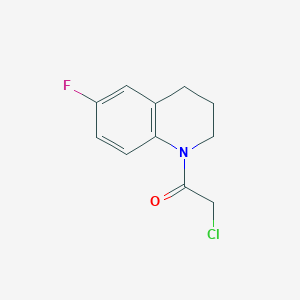
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a double-ring structure consisting of a benzene ring fused with a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydroquinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, microwave-assisted synthesis and solvent-free reactions have been explored to achieve greener and more sustainable processes .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance reaction efficiency and yield. The use of recyclable catalysts, such as clay or ionic liquids, has been reported to improve the sustainability of the synthesis process . One-pot reactions and ultrasound-promoted synthesis are also utilized to streamline the production of these compounds .
化学反応の分析
Types of Reactions
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
科学的研究の応用
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s fluorine atom enhances its binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery .
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline scaffold.
Ciprofloxacin: An antibiotic with a quinoline core.
Primaquine: Another antimalarial drug with a quinoline structure.
Uniqueness
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetyl and fluoro groups enhances its reactivity and potential for diverse applications .
特性
CAS番号 |
125579-10-4 |
|---|---|
分子式 |
C11H11ClFNO |
分子量 |
227.66 g/mol |
IUPAC名 |
2-chloro-1-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H11ClFNO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2 |
InChIキー |
VTAOQYAHIDMKET-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


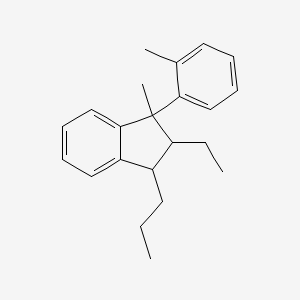

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
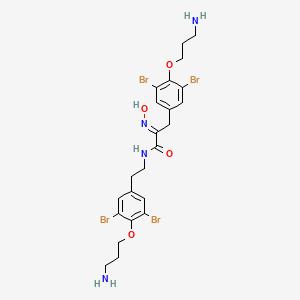
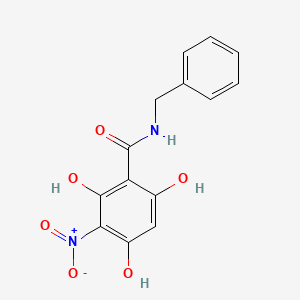
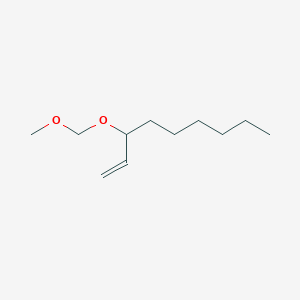
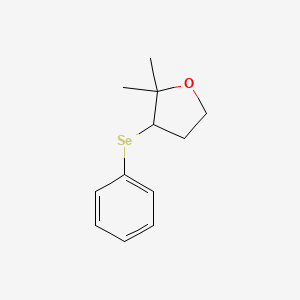
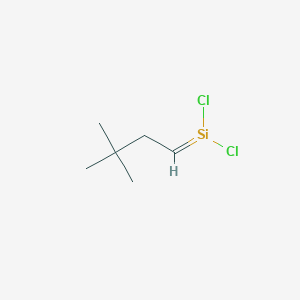

![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
